4-(trifluoromethyl)-1H-indazole-3-carboxylic acid
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Overview
Description
4-(trifluoromethyl)-1H-indazole-3-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to an indazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of compounds, which is why it is frequently incorporated into drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
For industrial production, the synthesis of 4-(trifluoromethyl)-1H-indazole-3-carboxylic acid may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety .
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
4-(trifluoromethyl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, leading to increased potency and efficacy . The compound may inhibit enzymes or receptors involved in critical biological processes, such as cell proliferation, apoptosis, and signal transduction . Additionally, the trifluoromethyl group can influence the compound’s ability to cross cell membranes and reach its intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used in the synthesis of various pharmaceuticals and agrochemicals.
4-(trifluoromethyl)phenylboronic acid: Used in cross-coupling reactions to form carbon-carbon bonds in organic synthesis.
4-(trifluoromethyl)nicotinic acid: An intermediate in the synthesis of nicotinamide-based pesticides.
Uniqueness
4-(trifluoromethyl)-1H-indazole-3-carboxylic acid is unique due to its indazole ring structure, which provides additional sites for functionalization and modification. This structural feature allows for the development of a diverse range of derivatives with tailored properties for specific applications . The combination of the trifluoromethyl group and the indazole ring enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable tool in drug discovery and development .
Properties
CAS No. |
959236-61-4 |
---|---|
Molecular Formula |
C9H5F3N2O2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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